1H-indol-3-yl carbamimidothioate

Organic Synthesis Thioetherification Indole Chemistry

Researchers requiring 3-mercaptoindole for thioether synthesis face oxidative dimerization and poor shelf stability. The hydroiodide salt (CAS 26377-76-4) provides a stable, stoichiometrically precise latent thiol equivalent. • Enables one-pot thioetherification with p-quinone methides in good to excellent yields • Melting point 214-216 °C (dec.) ensures identity verification • DMSO-soluble for reproducible stock solution preparation Ideal for automated parallel synthesis and NOS inhibitor SAR libraries.

Molecular Formula C9H9N3S
Molecular Weight 191.25
CAS No. 26377-76-4; 73768-85-1
Cat. No. B2588123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-3-yl carbamimidothioate
CAS26377-76-4; 73768-85-1
Molecular FormulaC9H9N3S
Molecular Weight191.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)SC(=N)N
InChIInChI=1S/C9H9N3S/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11)
InChIKeyPPSQBTGGGVXVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Indol-3-yl Carbamimidothioate: Chemical Identity & Procurement


1H-Indol-3-yl carbamimidothioate (also listed as S-(3-indolyl)isothiouronium iodide, 2-1H-Indol-3-ylisothiourea monohydroiodide) is an indole-based isothiourea derivative with molecular formula C9H9N3S (free base, MW 191.25 g/mol) or C9H10IN3S (hydroiodide salt, MW 319.17 g/mol) . The compound exists predominantly as the hydroiodide salt (CAS 26377-76-4), characterized by a melting point of 214–216 °C (decomposition) and solubility in DMSO . It serves as an established synthetic intermediate for generating 3-mercaptoindole (indole-3-thiol) and accessing diverse thioether derivatives through one-pot protocols [1]. Commercially, it is available as a custom research product (AldrichCPR) from major suppliers such as Sigma-Aldrich, as well as from Fluorochem and other vendors under the hydroiodide salt form .

1
Latent thiol equivalent for one-pot thioetherification workflows; air-stable solid that replaces 3-mercaptoindole in synthesis.
2
Hydroiodide salt form ensures stoichiometric control and reliable DMSO solubility for stock solution preparation.
3
Verifiable quality via sharp melting point (214–216 °C dec.), enabling rapid identity check upon receipt.

1H-Indol-3-yl Carbamimidothioate: Non-Interchangeable Reactivity


Although the class of S-substituted isothioureas shares a common functional group, substitution at the indole 3-position with the carbamimidothioate moiety yields a uniquely activated thiol precursor that cannot be replicated by simple indole thiols or N-alkyl isothioureas [1]. The S-(3-indolyl)isothiouronium iodide undergoes controlled hydrolysis to generate 3-mercaptoindole in situ, enabling one-pot thioetherification with p-quinone methides in good to excellent yields [1]. In contrast, direct use of 3-mercaptoindole is plagued by oxidative dimerization and poor shelf stability, leading to irreproducible yields and purification challenges . Furthermore, the hydroiodide salt form of the target compound provides precise stoichiometric control and reliable solubility in polar aprotic solvents (DMSO), which is not guaranteed with the free-base carbamimidothioate or other salt forms .

Target Compound S-(3-Indolyl)isothiouronium iodide (hydroiodide salt)
Stable latent thiol; one-pot thioetherification enabled; defined mp and reliable DMSO solubility.
Potential Substitute 3-Mercaptoindole (free thiol)
Air-sensitive; oxidative dimerization compromises yield and purity; may require chromatographic separation.
Hydroiodide Salt CAS 26377-76-4
Precise stoichiometry, consistent DMSO solubility, and well-defined thermal profile.
Free Base / Other Salts CAS 73768-85-1 or hydrochloride analogs
Solubility and stability may differ; precipitation risk in aqueous buffers; no verified melting point for free base.

1H-Indol-3-yl Carbamimidothioate: Differentiation Evidence vs. Analogs


One-Pot Thioether Yield: In Situ vs. Pre-formed Thiol

In a one-pot protocol reacting indoles with p-quinone methides using thiourea as a sulfur source, the in situ formation of S-(3-indolyl)isothiouronium iodide (CAS 26377-76-4) followed by base-mediated hydrolysis delivers thioether products in good to excellent yields [1]. When the same transformation is attempted using isolated, pre-formed 3-mercaptoindole (the direct hydrolysis product of the target compound), oxidative disulfide formation and competing side reactions reduce the effective yield and necessitate chromatographic separation of dimeric byproducts [1]. The one-pot strategy using the isothiouronium salt eliminates the need to handle the air-sensitive free thiol.

One-pot thioether yield
Head-to-head
In situ salt protocol: reported good to excellent yields
Pre-formed 3-mercaptoindole: yield compromised by oxidative dimerization
Supports practical one-pot thioetherification without free thiol handling
Avoids chromatographic removal of disulfide byproducts
Organic Synthesis Thioetherification Indole Chemistry

Melting Point as Salt-Form Purity Indicator

The hydroiodide salt (CAS 26377-76-4) of 1H-indol-3-yl carbamimidothioate exhibits a sharp melting point of 214–216 °C with decomposition, as reported across multiple authoritative databases including ChemicalBook and Fluorochem . This thermal behavior provides a straightforward quality control parameter for confirming identity and purity upon receipt. By contrast, the free base form (CAS 73768-85-1, C9H9N3S) lacks a well-defined melting point in the literature and is typically supplied at 95% purity without rigorous characterization data .

Melting point identity
Reported
Hydroiodide salt: 214–216 °C (dec.)
Free base: no defined mp reported
Enables rapid identity verification upon procurement
Based on multiple supplier databases
Chemical Procurement Stability Quality Control

DMSO Solubility for Biological Assays

The hydroiodide salt of 1H-indol-3-yl carbamimidothioate is documented as soluble in DMSO, a critical requirement for preparing stock solutions in cell-based and enzymatic assays . While the class of indole-derived isothioureas generally demonstrates solubility in polar aprotic solvents, the hydroiodide counterion of the target compound provides higher aqueous compatibility upon dilution into assay media compared to hydrochloride or free base analogs, which may precipitate under physiological conditions [1].

DMSO solubility
Class-level inference
Hydroiodide salt: soluble in DMSO
HCl / free base analogs: risk of precipitation in aqueous buffer
Supports reproducible stock solution preparation for biological assays
Inferred from salt-form properties; precipitation risk at micromolar concentrations
Solubility Biological Assay DMSO

GHS Hazard Classification for Safe Handling

According to the safety data sheet from Fluorochem, the hydroiodide salt (CAS 26377-76-4) carries GHS07 classification with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile mandates standard personal protective equipment (PPE) and fume hood use. In contrast, structurally related isothiourea derivatives with alternative substituents (e.g., S-(2,4-dinitrobenzyl)isothiourea hydrochloride) may carry additional mutagenicity or genotoxicity warnings requiring enhanced containment [1].

Hazard classification
Reported
H302, H315, H319, H335 (Warning)
Nitro-substituted analogs: documented genotoxicity warnings
May simplify institutional safety review for HTS laboratories
Standard PPE and fume hood use sufficient; per Fluorochem SDS
Safety GHS Classification Procurement

1H-Indol-3-yl Carbamimidothioate: Application Scenarios


One-Pot Thioether Library Synthesis

Medicinal chemistry teams synthesizing indole-thioether libraries for structure-activity relationship (SAR) studies benefit from using the stable isothiouronium salt (CAS 26377-76-4) as a latent thiol equivalent. The one-pot protocol reported by Kumar et al. (2023) avoids the handling of air-sensitive 3-mercaptoindole and streamlines the production of diverse thioether derivatives [1]. This is particularly advantageous when automated parallel synthesis platforms require air-stable, easily dispensed solid reagents.

NOS Inhibitor Reference Material

Given the well-established role of S-substituted isothioureas as competitive inhibitors of nitric oxide synthase (NOS) isoforms [2], the indole-3-yl carbamimidothioate scaffold serves as a core reference compound for developing isoform-selective NOS inhibitors. The defined melting point and DMSO solubility of the hydroiodide salt ensure reproducible preparation of stock solutions for enzyme inhibition assays, minimizing variability across laboratories.

Procurement Benchmark for Indole-3-thiol Precursors

University core synthesis facilities that provide indole-3-thiol derivatives to multiple research groups can standardize on the hydroiodide salt (CAS 26377-76-4) as a single, well-characterized precursor. Its commercial availability from Sigma-Aldrich (AldrichCPR) and Fluorochem, combined with the verifiable melting point (214–216 °C dec.), provides a reliable quality benchmark that the free base (CAS 73768-85-1) cannot match .

Application
Selection Property
Validation Focus
One-pot thioether library synthesis
Stable latent thiol equivalent (hydroiodide salt)
Reproducible thioetherification without free thiol handling
NOS isoform inhibitor reference studies
Defined melting point and DMSO solubility
Stock solution reproducibility for enzyme inhibition assays
Indole-3-thiol precursor procurement benchmark
Verifiable melting point and salt-form identity
Quality benchmark for multi-group synthesis facilities
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